molecular formula C13H14BrNO3S3 B2573094 4-((5-Bromothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane CAS No. 1705214-46-5

4-((5-Bromothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane

Cat. No. B2573094
CAS RN: 1705214-46-5
M. Wt: 408.34
InChI Key: WHMCCBAPOANRDL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H14BrNO3S3 . More detailed structural analysis would require additional resources such as crystallography or spectroscopy data, which are not available in the current search results.


Chemical Reactions Analysis

The Suzuki–Miyaura coupling is a potential reaction that this compound could be involved in, given its structural features . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Scientific Research Applications

Synthesis and Derivatization

Research has shown that compounds similar to 4-((5-Bromothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane can be synthesized through various methods, offering a pathway to a range of derivatives with potential applications in drug discovery and materials science. For example, Hartman and Halczenko (1990) described the preparation of 4-arylsulfonylthiophene- and furan-2-sulfonamides from 3-arylsulfonyl heterocycles, highlighting the versatility of such compounds in chemical synthesis (Hartman & Halczenko, 1990).

Biological Activities

Compounds structurally related to 4-((5-Bromothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane have been studied for various biological activities. For instance, Chandrappa et al. (2009) explored the anticancer effects of thiazolidinone derivatives containing the furan moiety, demonstrating their potential in cancer therapy (Chandrappa et al., 2009). Furthermore, Gündüzalp et al. (2016) investigated furan sulfonylhydrazones as inhibitors of carbonic anhydrase I, an enzyme relevant in various physiological processes, showing the broad applicability of such derivatives in medicinal chemistry (Gündüzalp et al., 2016).

properties

IUPAC Name

4-(5-bromothiophen-2-yl)sulfonyl-7-(furan-2-yl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3S3/c14-12-3-4-13(20-12)21(16,17)15-6-5-11(19-9-7-15)10-2-1-8-18-10/h1-4,8,11H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMCCBAPOANRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-Bromothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane

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